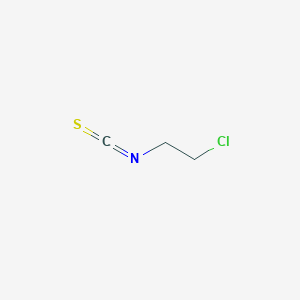

2-Chloroethyl isothiocyanate

Description

Contextualization within the Isothiocyanate Class

Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. wikipedia.org They are widely recognized for their presence in cruciferous vegetables like broccoli, cabbage, and watercress, where they are formed from the enzymatic hydrolysis of glucosinolates. wikipedia.orgnih.govoregonstate.edu This natural origin is a key aspect of their scientific interest. nih.gov The isothiocyanate group is highly electrophilic, meaning it readily reacts with nucleophiles, which are electron-rich molecules. This reactivity is central to the biological activities and synthetic applications of this class of compounds. nih.gov

2-Chloroethyl isothiocyanate is a synthetic member of this family, and its structure allows for a dual mode of reactivity. While the isothiocyanate group provides the characteristic electrophilicity of its class, the chloroethyl group introduces a site for nucleophilic substitution, further expanding its chemical versatility.

Significance in Organic Synthesis and Medicinal Chemistry

The dual reactivity of this compound makes it a valuable reagent in organic synthesis. It serves as a building block for the creation of more complex molecules, particularly heterocyclic compounds. chemicalbook.com For instance, it has been used in the synthesis of thiazolidines through its reaction with aromatic thiols. researchgate.net

In the realm of medicinal chemistry, isothiocyanates, in general, have shown promise for their potential health benefits, including anticancer and anti-inflammatory properties. nih.govnih.gov The mechanism often involves the modulation of key cellular pathways. this compound, specifically, has been investigated for its potential anticancer effects. Its ability to react with biomolecules, such as proteins, through its electrophilic isothiocyanate group is a key aspect of its biological activity.

Historical Perspective of this compound Research

Research into isothiocyanates has a history rooted in the study of natural products from cruciferous vegetables. nih.gov The investigation of compounds like sulforaphane (B1684495) and phenethyl isothiocyanate laid the groundwork for understanding the broader biological potential of this chemical class. nih.govnih.gov

The study of synthetic isothiocyanates, such as this compound, represents a more recent area of exploration. Early research likely focused on its synthesis and basic reactivity. One common synthetic route involves the reaction of 2-chloroethanamine with carbon disulfide. chemicalbook.com More recent research has delved into its applications in medicinal chemistry, exploring its potential as an anticancer agent. The development of nitrogen mustards, which are structurally related through the chloroethyl group, as early chemotherapeutic agents also provides a historical context for the interest in the biological activity of such compounds. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 6099-88-3 |

| Molecular Formula | C3H4ClNS |

| Molecular Weight | 121.59 g/mol |

| Boiling Point | 80 °C at 13 mm Hg |

| Density | 1.265 g/mL at 25 °C |

| Refractive Index | 1.556 |

Properties

IUPAC Name |

1-chloro-2-isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWFBQUHBOUPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209836 | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-88-3 | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Chloroethyl Isothiocyanate

Two well-established methods for the synthesis of this compound involve the reaction of 2-chloroethylamine (B1212225) with either thiophosgene (B130339) or carbon disulfide.

The reaction of primary amines with thiophosgene (CSCl₂) is a long-standing and generally efficient method for the synthesis of isothiocyanates. cbijournal.com In this approach, 2-chloroethylamine or its hydrochloride salt is treated with thiophosgene. The reaction proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the final isothiocyanate product. cbijournal.com The use of the amine salt can be advantageous as it minimizes the side reaction of the newly formed isothiocyanate with the starting free amine, which would lead to the formation of a symmetrical thiourea (B124793). cbijournal.com While effective, this method's primary drawback is the high toxicity and moisture sensitivity of thiophosgene, necessitating stringent safety precautions and anhydrous reaction conditions. cbijournal.comnih.gov

A widely used alternative to the thiophosgene method involves the reaction of 2-chloroethylamine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. kiku.dkbeilstein-journals.org This intermediate is then desulfurized using a variety of reagents to yield this compound. This two-step process can often be performed as a one-pot synthesis. The choice of desulfurizing agent is crucial for the success of the reaction. Common reagents include heavy metal salts, phosphonium-based peptide coupling reagents, and tosyl chloride. kiku.dk However, these classical methods can suffer from drawbacks such as the use of toxic reagents and the formation of byproducts that require extensive purification. kiku.dk

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more efficient, safer, and environmentally benign methods for the synthesis of isothiocyanates, including this compound. These innovations include one-pot procedures and the use of bench-stable reagents.

Modern synthetic strategies often favor one-pot reactions due to their operational simplicity, reduced waste generation, and improved time and resource efficiency. Several one-pot methods for the synthesis of isothiocyanates from primary amines have been developed. bohrium.comresearchgate.net For instance, a one-pot synthesis can be achieved by reacting an amine with carbon disulfide and a desulfurizing agent in a single reaction vessel. bohrium.com One such method employs carbon tetrabromide as a desulfurizing agent in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), providing moderate to high yields of isothiocyanates under mild conditions. bohrium.com Another approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a desulfurizing agent, which offers the advantage of producing volatile byproducts, simplifying the workup procedure to a simple evaporation. kiku.dk A general procedure involves the rapid formation of the dithiocarbamate from the amine and excess carbon disulfide, followed by desulfurization. kiku.dk These one-pot methods are often applicable to a broad range of amines, including aliphatic and aromatic substrates.

| Reagent System | Key Features | Yield Range | Reference |

| Carbon Tetrabromide / DBU | Metal-free, mild conditions, simple operation. | 40-95% | bohrium.com |

| Di-tert-butyl dicarbonate (Boc₂O) / DMAP or DABCO | Volatile byproducts, clean reaction, rapid. | Good to Excellent | kiku.dk |

| Triphenylphosphine (B44618) (TPP) / Trichloroisocyanuric acid (TCCA) | Cooperative catalysis. | Not specified | vulcanchem.com |

To circumvent the handling of hazardous reagents like thiophosgene, researchers have explored the use of bench-stable solid compounds that can act as thiocarbonyl transfer reagents or as synthetic equivalents of isothiocyanates. For example, N-thiocarbamoyl benzotriazoles have been synthesized and utilized as stable, solid isothiocyanate precursors. beilstein-journals.orgnih.gov These compounds can be prepared mechanochemically and subsequently reacted with amines to form thioureas, demonstrating their utility as isothiocyanate surrogates. beilstein-journals.orgnih.gov This approach avoids the direct handling of the often volatile and reactive isothiocyanates, enhancing safety and ease of use. The mechanochemical synthesis itself is an environmentally friendly solvent-free method. beilstein-journals.org

Derivatization Strategies and Analogue Synthesis

This compound is a versatile building block for the synthesis of a wide range of derivatives and analogues, primarily due to its two reactive sites. The isothiocyanate group readily reacts with nucleophiles such as amines and thiols, while the chloroethyl group can participate in nucleophilic substitution reactions or cyclization reactions.

Extensions of the reaction of this compound with aliphatic and aromatic amines lead to the formation of 2-arylamino-2-thiazoline hydrochlorides. researchgate.netresearchgate.net This reactivity is fundamental in constructing five-membered heterocyclic rings. The isothiocyanate can be used as a reagent to synthesize heterocyclic compounds like fluorescein (B123965) 6-isothiocyanate. chemicalbook.com

Furthermore, this compound has been utilized in the synthesis of various biologically active molecules. For instance, it is a reagent in the synthesis of Zanamivir, a selective inhibitor of Influenza A and B virus neuraminidases. chemicalbook.com Its analogues, such as N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]- and N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N- or N'-nitrosoureas, have been synthesized and evaluated for their antitumor properties. science.gov The synthesis of these analogues often involves multi-step pathways.

The derivatization can also involve modifications of the chloroethyl moiety. For example, aryloxyethyl thiocyanate (B1210189) derivatives have been designed and synthesized as potent inhibitors of Trypanosoma cruzi proliferation. conicet.gov.ar The synthesis of these analogues can involve the reaction of an appropriate alcohol with triphenylphosphine and carbon tetrachloride to introduce the chloroethyl group, followed by nucleophilic displacement with potassium thiocyanate. conicet.gov.ar

| Derivative/Analogue Class | Synthetic Application/Significance | Reference |

| 2-Arylamino-2-thiazoline hydrochlorides | Synthesis of five-membered heterocyclic rings. | researchgate.netresearchgate.net |

| Zanamivir | Antiviral drug synthesis. | chemicalbook.com |

| Nitrosourea analogues | Antitumor agent development. | science.gov |

| Aryloxyethyl thiocyanates | Anti-parasitic drug discovery. | conicet.gov.ar |

Synthesis of Thiocarbamoylthiazolidines

The synthesis of polysubstituted 3-thiocarbamoylthiazolidines represents a key area of research in heterocyclic chemistry. These compounds are often prepared through the reaction of iminothiazolidines with appropriately substituted isothiocyanates. For instance, new 3-thiocarbamoylthiazolidines have been synthesized by reacting 2-(2-methoxyphenyl)iminothiazolidine with sulfamoylphenyl isothiocyanates. researchgate.net This reaction underscores a general strategy where the isothiocyanate group serves as a crucial electrophile, enabling the formation of the thiocarbamoyl linkage. The reaction of 4,5-dihydro-2-thiazolamine with phenyl isothiocyanate has also been investigated, highlighting the reactivity of aminothiazolines towards isothiocyanates. acs.org Such synthetic approaches are fundamental in generating libraries of thiazolidine (B150603) derivatives for further study. researchgate.netnahrainuniv.edu.iq

Isothiocyanate Derivatives of Fatty Acids and Triglycerides

The incorporation of the isothiocyanate functional group into fatty acids and triglycerides has been explored to create novel bio-based monomers and polymers. One method involves the conversion of fatty acid hydrazides into their corresponding thiosemicarbazide (B42300) derivatives by reaction with an isothiocyanate, such as phenyl isothiocyanate. rsc.org These intermediates can then be cyclized to form thiadiazoles. rsc.org

Another approach focuses on modifying triglycerides, such as those found in soybean oil. Polyisocyanates have been prepared from triglycerides by first brominating the allylic positions with N-bromosuccinimide, followed by reaction with silver isocyanate (AgNCO) to introduce the isocyanate group. researchgate.net While this yields isocyanates, a similar nucleophilic substitution strategy could conceptually be applied to synthesize isothiocyanates using a thiocyanate salt. The synthesis of isothiocyanate derivatives of soybean oil triglycerides has been accomplished, leading to materials that can be polymerized with polyols and polyamines to create polythiourethanes and polythioureas. researchgate.nettubitak.gov.tr

Brefeldin A-Isothiocyanate Derivatives

Brefeldin A (BFA), a naturally occurring macrolide antibiotic, has been chemically modified to produce isothiocyanate derivatives with the aim of improving its pharmacological profile. mdpi.comdntb.gov.ua In a recent study, a series of 25 Brefeldin A-isothiocyanate derivatives were designed and synthesized. mdpi.comresearchgate.netnih.gov The synthetic strategy often involves coupling the BFA molecule with a linker containing an isothiocyanate group. For example, BFA can be reacted with 4-carboxyphenyl isothiocyanate in the presence of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) to form an ester linkage, thereby attaching the isothiocyanate moiety. mdpi.com This modular approach allows for the generation of a diverse set of derivatives for biological evaluation. nih.govglobalauthorid.com

2-Phenylethanol (B73330) Isothiocyanate Derivatives

The synthesis of isothiocyanate derivatives of 2-phenylethanol has been pursued to develop new compounds with potential anti-inflammatory properties. nih.gov A common synthetic route begins with 2-(4-aminophenyl)ethan-1-ol, where the amino group is converted to an isothiocyanate group using thiophosgene (CSCl₂) in the presence of a base like diisopropylethylamine (DIPEA). nih.gov This core molecule can be further modified, for instance, through esterification of the hydroxyl group with various acyl chlorides to produce a library of derivatives. nih.gov The initial 2-phenylethanol structure can be synthesized through various methods, including the reduction of styrene (B11656) oxide. prepchem.comnih.gov

Benzimidazole-Thiadiazole Hybrids containing Chloroethyl Moiety

The synthesis of hybrid molecules incorporating benzimidazole (B57391) and thiadiazole rings, sometimes featuring a chloroethyl group, has been a focus of medicinal chemistry research. These hybrids are often constructed in a multi-step sequence. A general approach involves preparing a benzimidazole-containing carbohydrazide (B1668358) intermediate. acs.orgresearchgate.net This hydrazide is then reacted with various isothiocyanates to form thiosemicarbazide precursors, which are subsequently cyclized, often under acidic conditions (e.g., using sulfuric acid), to form the 1,3,4-thiadiazole (B1197879) ring. acs.orgnih.gov

In studies designing new antimicrobial agents, N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine derivatives have been synthesized. acs.orgresearchgate.net Among the various substituents, a 2-chloroethyl group can be introduced on the amine of the thiadiazole ring. researchgate.netnih.gov For example, reacting the parent aminothiadiazole with this compound or building the thiadiazole ring from a carbohydrazide and a chloroethyl-substituted thiosemicarbazide are potential pathways. The chloroethyl derivative (5c in one study) showed notable activity against certain bacteria. researchgate.net

Table 1: Synthesis of Benzimidazole-Thiadiazole Hybrids

| Step | Description | Reagents and Conditions |

| 1 | Synthesis of Benzimidazole Intermediate | o-phenylenediamine, aldehyde bisulfite compound, DMF, I₂ |

| 2 | Formation of Carbohydrazide | Benzimidazole intermediate, hydrazine (B178648) hydrate, ethanol, reflux |

| 3 | Formation of Thiosemicarbazide | Carbohydrazide, appropriate isothiocyanate (RNCS), ethanol, reflux |

| 4 | Cyclization to Thiadiazole | Thiosemicarbazide, concentrated H₂SO₄, 0°C then 25°C |

Thiadiazole Derivatives with Bis(2-chloroethyl)amino Groups

Nitrogen mustards, characterized by the bis(2-chloroethyl)amino group, are potent alkylating agents. Incorporating this moiety into a 1,3,4-thiadiazole scaffold has been a strategy for developing new anticancer agents. researchgate.netmdpi.com The synthesis of these compounds, such as 2-[bis(2-chloroethyl)amino]-N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]acetohydrazide, involves a multi-step process. researchgate.net

A key step is the chlorination of a precursor molecule containing a bis(2-hydroxyethyl)amino group. This transformation is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). researchgate.net The starting materials for these syntheses can be derived from 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which are functionalized to introduce the necessary side chains and the bis(2-hydroxyethyl)amino group before the final chlorination step. nih.govresearchgate.nettbzmed.ac.ir

Isomerization Studies (e.g., Alkyl Thiocyanates to Isothiocyanates)

The isomerization of alkyl thiocyanates (R-S-C≡N) to their corresponding isothiocyanates (R-N=C=S) is a well-documented and mechanistically diverse reaction. acs.orgwikipedia.org This rearrangement is a crucial process, as the direct synthesis of alkyl isothiocyanates can sometimes be challenging due to the ambident nature of the thiocyanate ion, which can lead to mixtures of both isomers. oup.com

The mechanism of isomerization appears to follow different pathways depending on the structure of the alkyl group. acs.orgresearchgate.net

Cyclic Intramolecular Mechanism: Allylic thiocyanates, such as allyl thiocyanate, are believed to isomerize through a non-ionic, cyclic intermediate. This mechanism is supported by the observation that the rates of rearrangement for allyl and substituted allyl thiocyanates are not significantly affected by solvent polarity. acs.org

Ionic Mechanism: For saturated alkyl thiocyanates and others like cinnamyl thiocyanate, the isomerization is thought to proceed through an ionization-recombination mechanism. acs.org The reaction involves the formation of a carbonium ion and a thiocyanate ion, which then recombine at the nitrogen atom. This pathway is supported by the fact that the reaction rates are enhanced by polar solvents and by alkyl groups that form more stable carbocations. acs.org

This isomerization can occur thermally at high temperatures or can be catalyzed by Lewis acids (e.g., zinc chloride, cadmium iodide) or strong acids. acs.orggoogle.com For instance, the conversion of methyl thiocyanate requires higher temperatures than allylic systems. acs.org The reaction of alkyl halides with mercuric thiocyanate has also been studied, showing that the ratio of thiocyanate to isothiocyanate product is influenced by the solvent and the stability of the potential carbocation intermediate. oup.com

Table 2: Isomerization of Alkyl Thiocyanates to Isothiocyanates

| Alkyl Group Type | Proposed Mechanism | Influence of Solvent Polarity |

| Allylic | Cyclic, Intramolecular | Low |

| Saturated | Ionization and Recombination | High (rate increases with polarity) |

| Cinnamyl | Ionization and Recombination | High (rate increases with polarity) |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a key functional group that dictates the chemical reactivity of 2-Chloroethyl isothiocyanate. This group is characterized by its strong electrophilic nature, primarily centered on the carbon atom. researchgate.net This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, making the central carbon atom susceptible to attack by a wide range of nucleophiles. nih.govtandfonline.com

The reactivity of the isothiocyanate group is significantly greater than that of its oxygen analog, the isocyanate group (-N=C=O), in certain contexts, although both are reactive electrophiles. The electrophilic character of the isothiocyanate functional group enables this compound to readily participate in various chemical transformations, most notably addition reactions. researchgate.net This inherent reactivity is the foundation for its use as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds.

The general structure of an isothiocyanate features a C-N=C bond angle of approximately 165°. wikipedia.org The reactivity profile allows for the formation of covalent bonds with numerous biological and chemical entities, which is a central aspect of its mechanistic investigations.

Nucleophilic Addition Reactions

The electrophilic carbon of the isothiocyanate group is the primary site for nucleophilic addition reactions. This compound reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form stable addition products.

A prominent example is the reaction with primary and secondary amines, which yields substituted thiourea (B124793) derivatives. researchgate.net This reaction is often carried out under mild conditions to avoid decomposition of the isothiocyanate. The versatility of this reaction has been demonstrated in the synthesis of various thioureas with potential biological and pharmaceutical interest. researchgate.net For instance, extensions of the reaction of this compound with both aliphatic and aromatic amines have been successfully accomplished. researchgate.netunizar.es

Similarly, the reaction with thiols leads to the formation of dithiocarbamate (B8719985) adducts. nih.gov These nucleophilic addition reactions are fundamental to the synthetic utility of this compound, providing pathways to a diverse range of functionalized molecules. researchgate.netresearchgate.net

| Nucleophile | Product Class | General Reaction Scheme |

|---|---|---|

| Amine (R-NH₂) | Thiourea Derivative | Cl-CH₂CH₂-NCS + R-NH₂ → Cl-CH₂CH₂-NH-C(S)-NH-R |

| Thiol (R-SH) | Dithiocarbamate Derivative | Cl-CH₂CH₂-NCS + R-SH → Cl-CH₂CH₂-NH-C(S)-SR |

| Alcohol (R-OH) | Thiocarbamate Derivative | Cl-CH₂CH₂-NCS + R-OH → Cl-CH₂CH₂-NH-C(S)-OR |

Cycloaddition Reactions

Isothiocyanates, as heterocumulenes, are capable of participating in cycloaddition reactions. researchgate.net These reactions involve the combination of two π-electron systems to form a ring, resulting in two new σ bonds and two fewer π bonds. libretexts.org The isothiocyanate group can act as a dipolarophile in 1,3-dipolar cycloadditions or as a component in [3+2] cycloadditions, reacting with various 1,3-dipoles like azomethine ylides or nitrile oxides. researchgate.netuchicago.edumdpi.com

While specific studies detailing the cycloaddition reactions of this compound are not extensively reported, the general reactivity of the isothiocyanate functional group suggests its potential in such transformations. For example, the reaction of isothiocyanates with diazoazoles has been investigated through DFT studies, revealing a pseudopericyclic cycloaddition mechanism. researchgate.net In a related compound, 2-chloroallyl isothiocyanate, intramolecular cyclization upon reaction with a chlorinating agent leads to the formation of a 2-thiazoline derivative, a five-membered heterocyclic ring. google.com This type of reaction, where the chloroethyl group could potentially participate after an initial reaction at the isothiocyanate moiety, is a plausible pathway for forming heterocyclic systems. unizar.esresearchgate.net

Reactions with Biological Nucleophiles (e.g., Thiols, Amines)

The electrophilic nature of this compound facilitates its reaction with biological nucleophiles, which is a key aspect of its mechanism of action. The most common targets in biological systems are the nucleophilic side chains of amino acids within proteins and peptides. nih.gov

Specifically, this compound can react with:

Amine Groups : The free amino groups of proteins, such as the ε-amino group of lysine (B10760008) residues, can attack the electrophilic carbon of the isothiocyanate to form thiourea derivatives. nih.gov

Thiol Groups : The sulfhydryl group of cysteine residues is a potent nucleophile that readily reacts with isothiocyanates to form dithiocarbamate adducts. nih.govtandfonline.comnih.gov This reaction is often rapid and can lead to the modification of protein structure and function.

The reactivity towards these biological nucleophiles is significant. Studies with other isothiocyanates have shown that the reaction with cysteine peptides is often faster and more extensive than with lysine peptides. nih.gov This covalent modification of proteins and peptides is a primary mechanism through which isothiocyanates exert their biological effects. tandfonline.com

Hydrolysis and Degradation Pathways

This compound is sensitive to moisture, indicating its susceptibility to hydrolysis. guidechem.comthermofisher.com While specific degradation pathways for this compound are not extensively detailed in the literature, the hydrolysis of isothiocyanates under aqueous conditions is a known process. wikipedia.org

| Reactant | Condition | Postulated Intermediate | Potential Final Products |

|---|---|---|---|

| This compound | Aqueous media (H₂O) | Unstable thiocarbamic acid derivative | 2-Chloroethylamine (B1212225), Carbonyl sulfide (B99878), Hydrogen sulfide |

Formation of Adducts (e.g., Glutathione (B108866), N-acetylcysteine conjugates)

A critical reaction pathway for this compound in biological systems is its conjugation with endogenous thiols, most notably glutathione (GSH) and its precursor, N-acetylcysteine (NAC). mdpi.com This process is a significant detoxification pathway for many electrophilic compounds. nih.gov

Glutathione (GSH) Adducts : Isothiocyanates react rapidly with the thiol group of glutathione to form dithiocarbamate conjugates (GSH adducts). nih.govtandfonline.com This reaction can be catalyzed by glutathione S-transferase enzymes or occur non-enzymatically. mdpi.comnih.gov The formation of these adducts leads to the depletion of cellular glutathione pools. nih.gov These GSH-conjugates are typically more water-soluble and can be further metabolized and effluxed from the cell. tandfonline.comnih.gov

N-acetylcysteine (NAC) Adducts : this compound can also react directly with N-acetylcysteine. mdpi.com NAC, a potent nucleophile, can directly interact with the electrophilic isothiocyanate to form a stable NAC adduct. mdpi.com This direct conjugation represents a protective mechanism, as it neutralizes the reactive electrophile before it can interact with critical cellular macromolecules like proteins or DNA. mdpi.commdpi.com Studies on related electrophiles have demonstrated the quantitative conversion to non-cytotoxic NAC adducts in the presence of NAC. mdpi.com

The formation of these conjugates is a well-established mechanism for the metabolism and detoxification of isothiocyanates. tandfonline.commdpi.com

Biological Activities and Pharmacological Potential

Anticancer Properties

Research has indicated that isothiocyanates, including 2-chloroethyl isothiocyanate, exhibit significant anticancer activity through a variety of mechanisms. These compounds have been shown to possess cytotoxic and cytostatic effects on cancer cells, highlighting their potential as anticancer agents. nih.govchemicalpapers.com

Mechanisms of Cytotoxicity and Cytostasis

The anticancer effects of isothiocyanates are multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with the formation of new blood vessels that supply tumors. frontiersin.orgmdpi.com

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process of apoptosis is complex and is regulated by a variety of proteins. northumbria.ac.uk Isothiocyanates can trigger apoptosis by modulating multiple signal-transduction pathways and apoptosis intermediates. nih.gov

One of the ways isothiocyanates induce apoptosis is by generating reactive oxygen species (ROS) and depleting intracellular glutathione (B108866), a key antioxidant. nih.gov This disruption of the cellular redox balance can lead to mitochondrial damage and the release of pro-apoptotic factors. nih.gov Specifically, isothiocyanates can cause a decrease in mitochondrial potential, leading to the release of proteins like cytochrome c, which in turn activate caspases, the key executioners of apoptosis. nih.gov

Furthermore, isothiocyanates can influence the expression of proteins that regulate apoptosis. For instance, they have been observed to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax. nih.gov The inhibition of glutathione reductase by some isothiocyanates, like benzyl (B1604629) isothiocyanate (BITC), further contributes to oxidative stress and subsequent apoptosis. nih.gov

| Mechanism | Key Molecular Events | References |

|---|---|---|

| Generation of Reactive Oxygen Species (ROS) | Depletion of intracellular glutathione. | nih.gov |

| Mitochondrial Pathway | Decrease in mitochondrial potential, release of cytochrome c. | nih.gov |

| Regulation of Apoptotic Proteins | Down-regulation of Bcl-2, up-regulation of Bax. | nih.gov |

| Enzyme Inhibition | Inhibition of glutathione reductase. | nih.gov |

In addition to inducing apoptosis, this compound can inhibit the proliferation of cancer cells by arresting the cell cycle. oregonstate.edu The cell cycle is a series of events that leads to cell division and replication. By halting this process, isothiocyanates can prevent the growth of tumors. frontiersin.org

Studies have shown that isothiocyanates can induce cell cycle arrest at various checkpoints, particularly the G2/M phase. frontiersin.org This prevents cancer cells from entering mitosis, the stage of cell division. frontiersin.org The mechanism behind this arrest often involves the modulation of key regulatory proteins. For example, isothiocyanates have been found to modulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. oregonstate.edu

Specifically, some isothiocyanates have been shown to upregulate the expression of genes that halt the cell cycle. nih.gov A direct link between the inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase has been observed for some isothiocyanates. mdpi.com Tubulin is a protein that forms microtubules, which are essential for cell division. By disrupting microtubule formation, isothiocyanates can effectively stop the cell cycle. nih.gov

| Phase of Cell Cycle Arrest | Mechanism | References |

|---|---|---|

| G2/M Phase | Inhibition of tubulin polymerization, modulation of cyclins and CDKs. | frontiersin.orgmdpi.comnih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. frontiersin.orgnih.gov Isothiocyanates have demonstrated anti-angiogenic properties by interfering with this process. nih.govfrontiersin.org

One of the primary ways isothiocyanates inhibit angiogenesis is by down-regulating the expression of pro-angiogenic genes, such as vascular endothelial growth factor (VEGF). nih.gov This is often achieved by targeting transcription factors like hypoxia-inducible factor (HIF), which plays a key role in the cellular response to low oxygen levels (hypoxia) and promotes angiogenesis. nih.govnih.gov

Furthermore, isothiocyanates can inhibit other factors involved in tumor angiogenesis, including nuclear factor kappa B (NF-κB) and activator protein-1 (AP1). nih.govnih.gov They can also target tubulin, a protein essential for the cell's structure and migration during the angiogenic process. nih.gov By inhibiting tubulin polymerization, isothiocyanates can disrupt the formation of new blood vessels. nih.gov

| Target | Effect | References |

|---|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Down-regulation of expression. | nih.gov |

| Hypoxia-Inducible Factor (HIF) | Targeting for inhibition. | nih.govnih.gov |

| Nuclear Factor kappa B (NF-κB) | Inhibition. | nih.govnih.gov |

| Activator Protein-1 (AP1) | Inhibition. | nih.govnih.gov |

| Tubulin | Inhibition of polymerization. | nih.gov |

The anticancer effects of this compound and other isothiocyanates are also mediated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer. frontiersin.orgnih.gov These pathways control cell proliferation, survival, and death.

Isothiocyanates have been shown to modulate critical signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways. frontiersin.orgnih.gov For example, sulforaphane (B1684495), a well-studied isothiocyanate, has been found to downregulate the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer and promotes cell growth and survival. frontiersin.org

Additionally, isothiocyanates can influence the nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway. frontiersin.org The activation of Nrf2 leads to the expression of various cytoprotective genes, including those for antioxidant and detoxification enzymes. frontiersin.org Isothiocyanates can also impact epigenetic regulation by affecting DNA methylation and histone deacetylase (HDAC) activity, which in turn alters gene expression patterns in cancer cells. nih.govnih.gov

Modulation of Biotransformation Enzymes (Phase I and Phase II)

Isothiocyanates, including potentially this compound, can exert their chemopreventive effects by modulating the activity of biotransformation enzymes. These enzymes are categorized into Phase I and Phase II enzymes and play a crucial role in metabolizing and eliminating carcinogens and other harmful substances. nih.govoregonstate.edu

Phase I enzymes, such as those in the cytochrome P450 (CYP) family, are generally responsible for activating pro-carcinogens into their ultimate carcinogenic forms. frontiersin.orgoregonstate.edu Isothiocyanates have been found to inhibit the activity of certain Phase I enzymes, thereby preventing the activation of carcinogens. frontiersin.orgnih.gov

Conversely, Phase II enzymes, such as glutathione S-transferases (GSTs) and quinone reductase, are involved in the detoxification and excretion of carcinogens. nih.govif-pan.krakow.pl Many isothiocyanates are potent inducers of these Phase II enzymes. oregonstate.edu The induction of Phase II enzymes is a key mechanism of chemoprotection, as it enhances the elimination of activated carcinogens from the body. nih.gov This induction is often mediated through the activation of the Nrf2 signaling pathway. nih.gov

| Enzyme Type | Effect of Isothiocyanates | Key Enzymes | References |

|---|---|---|---|

| Phase I Biotransformation Enzymes | Inhibition | Cytochrome P450 (CYP) family | frontiersin.orgnih.gov |

| Phase II Biotransformation Enzymes | Induction | Glutathione S-transferases (GSTs), Quinone Reductase | oregonstate.edunih.govif-pan.krakow.pl |

Cytochrome P450 Inhibition

Research indicates that isothiocyanates, the chemical class to which this compound belongs, can inhibit cytochrome P450 (CYP) enzymes. bohrium.com These enzymes are crucial for the metabolism of a wide array of drugs and are involved in the bioactivation of certain carcinogens. bohrium.comwcrj.net For instance, the related compound allyl isothiocyanate has been found to reduce the catalytic activity, mRNA, and protein expression of cytochrome P450 2C9. nih.gov This inhibition is thought to occur through interference with the transcriptional regulation of the CYP genes. nih.gov Similarly, phenethyl isothiocyanate (PEITC) has been identified as a mechanism-based inactivator of some P450 enzymes, including CYP2E1. bohrium.com This inactivation is an irreversible process that involves modification of the protein structure. bohrium.com The sulfur mustard analog, 2-chloroethyl ethyl sulfide (B99878) (CEES), has also been shown to be a potent inhibitor of human recombinant cytochrome P450 reductase, which is an essential electron donor for cytochrome P450 enzymes. researchgate.net

Induction of Glutathione S-Transferases (GST)

Glutathione S-Transferases (GSTs) are a major family of detoxification enzymes that play a critical role in protecting cells from toxic chemicals. tandfonline.com Isothiocyanates are known to be potent inducers of these phase II detoxification enzymes. The induction of GSTs enhances the conjugation of electrophilic compounds with glutathione, facilitating their detoxification and excretion. tandfonline.com This induction is considered an adaptive response to chemical stress caused by electrophiles. tandfonline.com Many isothiocyanates themselves, or their metabolites, can serve as substrates for GSTs. tandfonline.com The regulation of GSTs is complex, with expression levels varying based on tissue, age, and exposure to chemical inducers. tandfonline.com

Induction of UDP-Glucuronosyltransferases (UGT)

UDP-Glucuronosyltransferases (UGTs) are another important family of phase II metabolizing enzymes that catalyze the glucuronidation of various endogenous and exogenous compounds, making them more water-soluble and easier to excrete. researchgate.netcriver.com The induction of UGTs by various chemicals, including dietary compounds, has been documented. nih.gov For example, the flavonoid chrysin (B1683763) has been shown to significantly induce UGT1A1, an important hepatic UGT isoform. nih.gov This induction can lead to increased glucuronidation of various substrates, including drugs. nih.gov While direct studies on this compound's effect on UGTs are limited, the broader class of isothiocyanates is known to influence phase II enzyme activity.

Effects on Oxidative Stress Pathways

This compound and related compounds have been shown to exert significant effects on cellular oxidative stress pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Isothiocyanates can modulate oxidative stress through multiple mechanisms. They are known to be potent activators of the Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway. nih.govmdpi.com Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.govthieme-connect.de Under normal conditions, Nrf2 is kept inactive by its inhibitor, Keap1. nih.gov However, in the presence of electrophiles like isothiocyanates, Keap1 is modified, leading to the release and activation of Nrf2. nih.gov Activated Nrf2 then translocates to the nucleus and initiates the transcription of genes containing the Antioxidant Response Element (ARE) in their promoter regions. nih.govnih.gov

The induction of these ARE-regulated genes provides a robust defense against oxidative stress. nih.gov Some of the key enzymes induced by this pathway include glutathione reductase (GR), which is essential for regenerating the antioxidant glutathione, and various glutathione S-transferases (GSTs) that detoxify harmful compounds. nih.govnih.gov Interestingly, while inhibiting some enzymes, the sulfur mustard analog 2-chloroethyl ethyl sulfide (CEES) has been found to stimulate the formation of ROS by cytochrome P450 reductase. researchgate.net This highlights the complex and sometimes dual role these compounds can play in modulating cellular redox balance.

Induction of Cytoprotective Genes

A key pharmacological effect of isothiocyanates, including potentially this compound, is the induction of a battery of cytoprotective genes. This induction is largely mediated through the activation of the Nrf2-ARE signaling pathway. thieme-connect.denih.gov The activation of this pathway leads to the coordinated upregulation of genes that protect the cell from various stressors, including oxidative damage and exposure to carcinogens. thieme-connect.denih.gov

The array of genes induced by this mechanism is extensive and includes enzymes involved in antioxidant defense and detoxification. thieme-connect.de Among these are NAD(P)H:quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and various glutathione S-transferases (GSTs). thieme-connect.de These enzymes work in concert to neutralize reactive oxygen species, detoxify electrophiles, and maintain cellular redox homeostasis. thieme-connect.denih.gov The ability of dietary phytochemicals to induce these cytoprotective enzymes is considered a significant strategy for cancer prevention. thieme-connect.de

Selective Antiproliferative Activity

Isothiocyanates have demonstrated selective antiproliferative activity, showing a greater inhibitory effect on the growth of cancer cells compared to normal, healthy cells. nih.gov This selectivity is a crucial aspect of their potential as anticancer agents.

The mechanism behind this selective activity appears to be linked to differences in DNA damage repair capabilities between cancerous and non-cancerous cells. nih.gov Studies have shown that isothiocyanates can inhibit DNA replication in both cancer and normal cells, leading to DNA double-strand breaks. nih.gov However, normal cells are often more efficient at repairing this damage, allowing them to recover, while cancer cells, with their often-compromised DNA repair mechanisms, are more susceptible to the cytotoxic effects of this damage. nih.gov This differential response contributes to the selective elimination of cancer cells. nih.gov

Antimicrobial Properties

Isothiocyanates have been recognized for their antimicrobial properties against a range of human pathogens. nih.govnih.gov This activity has been documented against both bacteria and fungi. The antimicrobial effects of isothiocyanates are attributed to several mechanisms. One key mechanism is the disruption of the microbial cell membrane, leading to a loss of integrity and subsequent cell death. nih.gov Additionally, these compounds can induce oxidative stress within the microbial cells, further contributing to their demise. The broad-spectrum antimicrobial activity of isothiocyanates makes them interesting candidates for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. nih.govnih.gov

Antibacterial Activity

This compound has demonstrated potent antibacterial properties against a range of bacteria. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria at concentrations varying from 0.02 to 200 mg/L. The antibacterial efficacy of isothiocyanates is influenced by their chemical structure, with aromatic isothiocyanates often showing a greater ability to cross bacterial membrane structures compared to their aliphatic counterparts. nih.gov This structural advantage likely enhances their antimicrobial action. nih.gov The broader family of isothiocyanates has been evaluated for activity against various bacterial pathogens, including multi-drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), suggesting a wide spectrum of potential applications. nih.govmdpi.com

Table 1: Antibacterial Spectrum of Isothiocyanates

| Bacterial Species | Type of Isothiocyanate | Observed Effect | Reference |

|---|---|---|---|

| Gram-positive bacteria | This compound | Inhibition at 0.02-200 mg/L | |

| Gram-negative bacteria | This compound | Inhibition at 0.02-200 mg/L | |

| Escherichia coli | Allylisothiocyanate (AITC), 2-Phenylethylisothiocyanate (PEITC) | MIC of 100 μg/mL; membrane disruption | nih.gov |

| Pseudomonas aeruginosa | Allylisothiocyanate (AITC), 2-Phenylethylisothiocyanate (PEITC) | MIC of 100 μg/mL; membrane disruption | nih.govmdpi.com |

| Staphylococcus aureus | Allylisothiocyanate (AITC), 2-Phenylethylisothiocyanate (PEITC) | MIC of 100 μg/mL; membrane disruption | nih.govmdpi.com |

| Listeria monocytogenes | Allylisothiocyanate (AITC), 2-Phenylethylisothiocyanate (PEITC) | MIC of 100 μg/mL; membrane disruption | nih.gov |

This table presents data on various isothiocyanates to illustrate the general antibacterial activity of the chemical class to which this compound belongs.

Antifungal Activity

Similar to its antibacterial effects, this compound also possesses strong antifungal properties. The antifungal action of isothiocyanates has been documented against a variety of fungal pathogens, including those relevant to food preservation and plant pathology. nih.govnih.gov For instance, related isothiocyanates like 2-phenylethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC) have shown significant inhibitory effects on the mycelial growth and spore germination of fungi such as Alternaria alternata and Candida albicans. nih.govresearchgate.netmdpi.com The efficacy of these compounds is often dose-dependent. mdpi.com Research indicates that ITCs can completely inhibit the growth of certain molds and yeasts, highlighting their potential as powerful antifungal agents. nih.govmdpi.com

Table 2: Antifungal Spectrum of Isothiocyanates

| Fungal Species | Type of Isothiocyanate | Observed Effect | Reference |

|---|---|---|---|

| Various Fungi | This compound | Strong antifungal properties | |

| Alternaria alternata | 2-Phenylethyl isothiocyanate (PEITC) | Inhibition of spore germination and mycelial growth (MIC 1.22 mM) | nih.govmdpi.com |

| Candida albicans | Allyl isothiocyanate (AITC) | Inhibition of ergosterol (B1671047) biosynthesis, cell cycle arrest | researchgate.net |

| Aspergillus flavus | Allyl isothiocyanate (AITC) | Growth inhibition in stored grains | nih.gov |

This table includes findings on related isothiocyanates to provide context for the antifungal activity of the compound class.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and related ITCs are attributed to several interconnected mechanisms that disrupt essential cellular processes in microbes. mdpi.comnih.gov

Isothiocyanates are known to inhibit essential microbial enzymes. nih.gov A key target is glutathione reductase, an antioxidant enzyme crucial for protecting cells against oxidative stress. nih.gov By inhibiting this enzyme, ITCs can compromise a microbe's ability to manage oxidative damage. nih.gov The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic sites on biomolecules, including enzymes, leading to their inactivation. This inhibitory action extends to other critical enzymes; for example, ITCs have been shown to inhibit cytochrome P450 enzymes, which are involved in various metabolic pathways. bohrium.com

A primary mechanism of ITC bioactivity is the alteration of protein structure and function through covalent modification. nih.gov The highly electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophilic groups in proteins, particularly the thiol (sulfhydryl) groups of cysteine residues and the amino groups of lysine (B10760008) residues. nih.govnih.gov This reaction, known as thiocarbamoylation, forms covalent bonds that alter the protein's conformation and, consequently, its function. nih.gov Studies have identified cellular proteins like tubulin as major binding targets for ITCs. nih.gov The covalent modification of tubulin disrupts microtubule polymerization, which can arrest cell growth and division. nih.gov

This compound is reported to induce oxidative stress in microbial cells, contributing to their death. This is a common mechanism for isothiocyanates. frontiersin.org They can lead to the intracellular accumulation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, which cause widespread damage to vital cellular components like DNA, lipids, and proteins. frontiersin.orgnih.gov The generation of ROS can be a consequence of enzyme inhibition (e.g., glutathione reductase) and the disruption of mitochondrial function, which overwhelms the microbe's antioxidant defenses. nih.govfrontiersin.orgnih.gov

Isothiocyanates can disrupt the integrity and function of microbial cell membranes. nih.gov A critical aspect of this disruption is the depolarization of the mitochondrial membrane potential. frontiersin.org The mitochondrial membrane potential is essential for generating ATP through aerobic respiration. wikipedia.orgnih.gov Exposure to ITCs leads to a dissipation of this potential, which impairs energy production and can trigger pathways leading to cell death. frontiersin.orgnih.gov This membrane disruption also results in increased permeability, causing the leakage of essential intracellular components like potassium ions and compromising the cell's structural integrity. nih.gov

Anti-inflammatory Effects

Isothiocyanates, including by extension this compound, have demonstrated notable anti-inflammatory activities. numberanalytics.com These effects are attributed to their ability to modulate key signaling pathways involved in the inflammatory response and to inhibit enzymes that produce pro-inflammatory mediators. nih.gov

Regulation of Key Signaling Pathways

A primary mechanism behind the anti-inflammatory action of isothiocyanates is the regulation of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Isothiocyanates can inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators. oregonstate.edu

Furthermore, isothiocyanates are known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. oregonstate.edunumberanalytics.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. numberanalytics.com By activating Nrf2, isothiocyanates enhance the cellular antioxidant defense system, which can counteract the oxidative stress that often accompanies inflammation. numberanalytics.com The interplay between the Nrf2 and NF-κB pathways is a key aspect of the anti-inflammatory effects of isothiocyanates. oregonstate.edu

Some isothiocyanates, like allyl isothiocyanate (AITC), have been shown to modulate mitogen-activated protein kinase (MAPK) signaling, specifically by downregulating c-Jun N-terminal kinase (JNK) phosphorylation. science.gov This action leads to a reduction in the expression of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. science.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. academicjournals.org While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that plays a significant role in inflammation by producing prostaglandins. academicjournals.orgfrontiersin.org Inhibition of COX-2 is a key target for anti-inflammatory therapies. nih.gov

Research has shown that certain isothiocyanate derivatives are potent and selective inhibitors of COX-2. nih.gov For instance, a study on newly synthesized isothiocyanate derivatives revealed that some compounds exhibited high selectivity for COX-2 over COX-1. nih.gov This selectivity is a desirable characteristic for anti-inflammatory agents as it can minimize the gastrointestinal side effects associated with the inhibition of COX-1. nih.gov

Neuroprotective Potential

Isothiocyanates have shown promise as neuroprotective agents, with their antioxidant and anti-inflammatory properties playing a crucial role. nih.govnih.govresearchgate.net Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases. nih.gov

Studies have demonstrated that isothiocyanates can protect neurons from damage induced by neuroinflammation. science.govnih.gov For example, allyl isothiocyanate has been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) in activated microglia, the primary immune cells of the central nervous system. science.gov By suppressing microglial activation, isothiocyanates can mitigate the inflammatory cascade that contributes to neuronal cell death. science.gov

Furthermore, isothiocyanates can modulate signaling pathways involved in neuronal survival. Some isothiocyanates have been shown to upregulate the production of nerve growth factor (NGF), a protein that is essential for the growth, maintenance, and survival of neurons. science.gov The ability of isothiocyanates to cross the blood-brain barrier makes them particularly interesting candidates for the treatment of neurodegenerative disorders. researchgate.net

Cardioprotective Properties

The cardioprotective effects of isothiocyanates are another area of active research. nih.govcohlife.org These compounds have been shown to protect the heart against injury, particularly from ischemia-reperfusion (I/R) injury, which occurs when blood flow is restored to a tissue after a period of ischemia or lack of oxygen. cohlife.org

One of the key mechanisms underlying the cardioprotective effects of isothiocyanates is their ability to release hydrogen sulfide (H₂S). cohlife.orgmdpi.com H₂S is an endogenous gasotransmitter with a range of beneficial effects on the cardiovascular system. cohlife.orgmdpi.com It can induce vasodilation, reduce apoptosis (programmed cell death), and protect mitochondria. cohlife.org

Studies have shown that certain isothiocyanates can trigger a "pharmacological pre-conditioning" effect, where a brief exposure to the compound can protect the heart from a subsequent, more severe ischemic insult. cohlife.org For instance, 3-pyridyl-isothiocyanate has been identified as a promising cardioprotective agent due to its H₂S-releasing capabilities. cohlife.org Erucin (B1671059), another isothiocyanate, has also demonstrated cardioprotective effects in models of myocardial infarction. mdpi.com

Other Biological Activities

Beyond their anti-inflammatory, neuroprotective, and cardioprotective effects, isothiocyanates exhibit other biological activities that are of scientific interest.

H₂S Release Profiles of Derivatives

The ability of isothiocyanates to release hydrogen sulfide (H₂S) is a significant aspect of their biological activity. core.ac.uknih.gov The rate and extent of H₂S release can vary depending on the chemical structure of the isothiocyanate derivative. cohlife.org

A study investigating a library of forty-five different isothiocyanates found that steric hindrance, electronic effects, and the position of substituents on the molecule all influence H₂S production. cohlife.org For example, electron-withdrawing groups on an aromatic ring tend to enhance H₂S release, while bulky groups in the ortho position can hinder it. cohlife.org Some natural isothiocyanates, such as erucin and benzyl isothiocyanate, have been shown to be effective H₂S donors. unifi.it This H₂S-releasing property is thought to contribute to many of the observed pharmacological effects of isothiocyanates. core.ac.uknih.gov

Interactive Data Table: H₂S Releasing Properties of Select Isothiocyanate Derivatives

| Compound | H₂S Release Profile | Reference |

| 3-pyridyl-isothiocyanate | Excellent H₂S release | cohlife.org |

| Benzyl isothiocyanate | Remarkable H₂S-donor | core.ac.uk |

| Erucin | Slow H₂S-releasing compound | unifi.it |

| Allyl isothiocyanate | Slow H₂S-releasing compound | unifi.it |

Analytical Methodologies for 2 Chloroethyl Isothiocyanate and Its Metabolites/derivatives

Chromatographic Techniques

Chromatography is a fundamental tool for the analysis of isothiocyanates, including 2-chloroethyl isothiocyanate. mdpi.com The choice of technique often depends on the volatility and polarity of the compound, as well as the complexity of the sample matrix.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and identifying volatile organic compounds. mdpi.com For the analysis of this compound, which has a boiling point of 60°C at 6 mmHg, GC is a suitable method. tcichemicals.com Commercial suppliers often use GC to determine the purity of this compound, with purities of ≥98.0% being reported. vwr.comvwr.com

In broader applications for isothiocyanates, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used. mdpi.com For instance, in the analysis of volatile compounds in corn silage, headspace solid-phase microextraction (HS-SPME) combined with GC-MS has been employed to identify various compounds, including isocyanates. mdpi.com The general GC-MS method involves setting an injector temperature of 250°C and using a temperature program for the column, starting at 40°C and ramping up to 230°C. mdpi.com The mass spectrometer then acquires data in full-scan mode. mdpi.com

However, the thermal lability of some isothiocyanates can be a challenge in GC analysis, potentially leading to degradation. mdpi.com Derivatization is a strategy used to overcome this, as well as to improve chromatographic properties and detection sensitivity. mdpi.com For example, the reaction of isothiocyanates with 1,2-benzenedithiol (B97157) to form a stable derivative has been utilized for GC-MS analysis. mdpi.com

Table 1: Representative GC Conditions for Isothiocyanate Analysis

| Parameter | Condition |

| Technique | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) |

| Injector Temperature | 250 °C |

| Column Program | Hold at 40 °C for 2 min, ramp to 230 °C at 4 °C/min, hold at 230 °C for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Ionization | 70 eV |

| MS Scan Range | 30 to 400 m/z |

This table presents a general set of conditions and may vary based on the specific isothiocyanate and sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. usc.edu For isothiocyanates, HPLC is often the main analytical technique used. mdpi.com A study on the continuous extraction of 2-chloroethyl isocyanate, a related compound, utilized HPLC for its quantification. nih.gov In this study, an Agilent 1200 series HPLC system with a UV detector set at 230 nm was used. nih.gov The separation was achieved on an XDB-C18 column with a mobile phase of 100% acetonitrile (B52724) at a flow rate of 1 mL/minute. nih.gov

The lack of a strong chromophore in many isothiocyanates can present a challenge for UV detection. mdpi.com To address this, derivatization is a common strategy. For instance, isothiocyanates can be reacted with 1,2-benzenedithiol, and the resulting derivative can be analyzed by HPLC. mdpi.com Another approach involves derivatizing sulfides, such as 2-chloroethyl ethylsulfide, to create chromophore-bearing compounds suitable for HPLC-UV analysis. dtic.mil

The development of a stability-indicating HPLC method is crucial for pharmaceutical applications, as it can distinguish the active compound from its degradation products. This involves stress testing under various conditions like heat, light, and different pH levels to understand the degradation pathways.

Table 2: HPLC Conditions for the Analysis of a 2-Chloroethyl Isocyanate-Related Compound

| Parameter | Condition |

| System | Agilent 1200 series |

| Detector | UV at 230 nm |

| Column | XDB-C18 (4.6 × 150 mm, 5 μm) |

| Mobile Phase | 100% Acetonitrile |

| Flow Rate | 1 mL/minute |

| Column Temperature | 20 °C |

These conditions were used for the analysis of 2-chloroethyl isocyanate and may be adapted for this compound. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS has become a vital tool for the sensitive and selective quantification of compounds in complex matrices, particularly in drug metabolism and pharmacokinetic studies. researchgate.net This technique combines the high separation power of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

For the analysis of isothiocyanates and their metabolites, UHPLC-MS/MS is particularly valuable. nih.gov A method was developed for the simultaneous analysis of allyl isothiocyanate (AITC) and its phase II metabolites. nih.gov This involved a derivatization step to improve detection, followed by UHPLC/ESI-QqQ-MS/MS analysis in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov The method demonstrated high sensitivity, with a limit of quantification of 0.842 nM. nih.gov

In a similar context, a UHPLC-MS/MS method was developed to quantify the genotoxic impurity bis(2-chloroethyl)amine (B1207034) in a drug substance. researchgate.net This method also used positive-ion electrospray ionization (ESI) and MRM detection, achieving a limit of detection of 0.070 ppm. researchgate.net These examples highlight the capability of UHPLC-MS/MS to detect and quantify trace levels of reactive compounds and their derivatives.

Table 3: Key Features of a UHPLC-MS/MS Method for Isothiocyanate Analysis

| Feature | Description |

| Technique | Ultra-High-Performance Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (UHPLC/ESI-MS/MS) |

| Derivatization | Reaction with N-(tert-butoxycarbonyl)-L-cysteine methyl ester for AITC analysis |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity |

| Application | Simultaneous determination of the parent isothiocyanate and its phase II metabolites |

| Sensitivity | Achieved a limit of quantification in the nanomolar range (e.g., 0.842 nM for AITC derivative) |

This table summarizes features from a study on allyl isothiocyanate, which are applicable to the analysis of other isothiocyanates. nih.gov

Paper Chromatography (PC)

Paper chromatography is one of the older chromatographic techniques and was historically used for the analysis of glucosinolate hydrolysis products, including isothiocyanates. mdpi.com The method typically involves the conversion of isothiocyanates into their thiourea (B124793) derivatives by reaction with ammonia (B1221849). mdpi.com These derivatives are then separated on paper. mdpi.com

Different solvent systems are used depending on the properties of the thiourea derivatives. For hydrophobic compounds, a water-saturated chloroform (B151607) system might be used, while for hydrophilic compounds, a mixture of water, butanol, and toluene (B28343) is employed as the developing solvent. mdpi.com However, paper chromatography has been largely superseded by more modern techniques due to its lower reproducibility for isothiocyanate analysis. mdpi.com Despite its historical significance, the identification of compounds often required confirmation by other methods. acs.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and widely used separation technique. uad.ac.id It is often used for the qualitative analysis and purification of compounds. chemicalpapers.comchempap.org For isothiocyanates, TLC on silica (B1680970) gel plates is a common practice. researchgate.net

The detection of isothiocyanates on a TLC plate can be achieved through derivatization. One method involves converting the isothiocyanates into thiourea derivatives by reacting them with ammonia. researchgate.net These derivatives can then be visualized by spraying the plate with Grote's reagent, which produces blue spots for thiourea compounds. acs.orgresearchgate.net The solvent system for developing the plate can be a mixture such as ethyl acetate, chloroform, and water. researchgate.net

TLC has been successfully used to separate isothiocyanates of the dimethylaminoazobenzene type on silicic acid. chempap.org This demonstrates its utility in distinguishing between structurally similar isothiocyanates.

Table 4: General Procedure for TLC Analysis of Isothiocyanates

| Step | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Derivatization | Conversion to thiourea derivatives with ammonia in ethanol |

| Mobile Phase | e.g., Lower phase of ethyl acetate:chloroform:water (40:30:30) |

| Visualization | Spraying with Grote's reagent |

| Result | Blue spots indicate the presence of thiourea derivatives |

This table outlines a general procedure for the detection of isothiocyanates via their thiourea derivatives on TLC. researchgate.net

High-Speed Counter Current Chromatography (HSCCC) for Purification

High-Speed Counter Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support. wikipedia.org This makes it particularly useful for the purification of natural products, as it can handle crude extracts and minimize sample loss due to irreversible adsorption. mdpi.comglobalresearchonline.net HSCCC is known for its cost-effectiveness and high recovery rates. mdpi.comglobalresearchonline.net

The technique has been successfully applied to the purification of isothiocyanates, such as sulforaphane (B1684495) from broccoli seed meal. mdpi.comnih.gov In one study, a two-phase solvent system of n-hexane/ethyl acetate/methanol/water was used to isolate sulforaphane with over 97% purity and a recovery of 98.5%. mdpi.comnih.gov This was superior to the purity and recovery obtained by preparative HPLC. mdpi.com

The selection of the two-phase solvent system is critical and is based on the partition coefficient of the target compound. mdpi.com HSCCC has proven to be a versatile and efficient method for the preparative-scale separation and purification of bioactive isothiocyanates. globalresearchonline.net

Spectroscopic Methods

The structural elucidation and quantification of this compound (CEITC) rely on several key spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of CEITC is expected to show two distinct signals corresponding to the two non-equivalent methylene (B1212753) (-CH₂-) groups of the chloroethyl moiety. The chemical shifts are influenced by the electronegativity of the adjacent atoms (chlorine and the isothiocyanate group).

The protons of the methylene group attached to the chlorine atom (Cl-CH₂-) are expected to resonate at a downfield chemical shift, typically in the range of δ 3.5–4.0 ppm.

The protons of the methylene group adjacent to the isothiocyanate group (-CH₂-NCS) will also appear as a distinct signal.

The splitting pattern of these signals, due to spin-spin coupling, would provide further structural confirmation. Following the n+1 rule, each methylene group's signal would be split into a triplet by the adjacent methylene group's protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

The carbon atom of the isothiocyanate group (-N=C=S) typically produces a signal in the region of 130-140 ppm. However, a notable characteristic of the isothiocyanate carbon in ¹³C NMR spectra is that it often presents as a very broad signal, sometimes described as being "near-silent". This broadening is attributed to the structural flexibility and facile changes of the N-hybridization in the isothiocyanate group. glaserchemgroup.com

The two methylene carbons of the chloroethyl group will also give distinct signals at chemical shifts influenced by the attached chlorine and isothiocyanate groups.

A study on the synthesis of various isothiocyanates confirmed the use of ¹H NMR and ¹³C NMR for structure elucidation of the synthesized products. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cl-CH ₂- | ~3.5 - 4.0 | Triplet (t) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C l-CH₂- | Varies |

| -C H₂-NCS | Varies |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (C₃H₄ClNS), the molecular weight is 121.59 g/mol . nist.govnist.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound is available in the NIST WebBook. nist.gov The molecular ion peak is expected at a mass-to-charge ratio (m/z) of approximately 121. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the (M)⁺ and (M+2)⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most characteristic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. This band typically appears in the region of 2050–2100 cm⁻¹. The NIST Chemistry WebBook also indicates the availability of an IR spectrum for this compound. nist.govnist.gov Other absorptions corresponding to C-H and C-Cl stretching vibrations would also be present but are generally less distinctive.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2050 - 2100 (Strong, Sharp) |

| Alkane (C-H) | Stretch | ~2850 - 3000 |

Derivatization Strategies for Analytical Detection

Due to the high reactivity, potential instability, and sometimes poor chromatographic or detection properties of isothiocyanates, derivatization is a common strategy employed for their analysis. mdpi.com This process involves chemically modifying the analyte to produce a more stable derivative with properties better suited for separation and detection, such as enhanced UV absorbance or fluorescence. nih.govsemanticscholar.org

One effective strategy involves the reaction of isothiocyanates with ammonia to form their corresponding thiourea derivatives. nih.gov This reaction provides a derivative with a UV-absorbing chromophore, making it suitable for analysis by liquid chromatography with UV detection. nih.gov This approach can also be applied to determine matrix-bound reactive isothiocyanate adducts, such as dithiocarbamates, which can be converted to the thiourea derivative upon treatment with ammonia. nih.gov

Another widely used derivatization method is the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. This highly selective reaction has been utilized for the determination of total isothiocyanates using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

For analysis using capillary electrophoresis, isothiocyanates can be derivatized in-vial with mercaptoacetic acid. This method allows for the simultaneous quantification of isothiocyanates and their precursor glucosinolates in vegetable extracts. mdpi.com

Table 4: Common Derivatization Reagents for Isothiocyanate Analysis

| Derivatizing Reagent | Derivative Formed | Analytical Advantage | Reference |

|---|---|---|---|

| Ammonia (NH₃) | Thiourea | UV-absorbing chromophore for LC analysis | nih.gov |

| 1,2-Benzenedithiol | 2-substituted-1,3-benzenedithiole-2-thione | Suitable for HPLC or GC-MS analysis | mdpi.com |

Sample Preparation and Extraction Procedures

Proper sample preparation and extraction are critical steps to ensure the accurate quantification of this compound and to prevent its degradation or loss. nih.gov The choice of method depends heavily on the sample matrix.

For biological matrices, such as plant tissues where isothiocyanates are formed from glucosinolate precursors, sample processing often involves freeze-drying and storage at very low temperatures (e.g., -80°C) to deactivate enzymes like myrosinase and preserve the analyte's integrity. nih.gov The general procedure for extracting isothiocyanates from such samples involves hydrolysis of the glucosinolate precursors, often facilitated by adding water and adjusting the pH, followed by extraction with an organic solvent. mdpi.comnih.gov

Commonly used solvents for the liquid-liquid extraction of isothiocyanates include dichloromethane (B109758) (CH₂Cl₂), chloroform (CHCl₃), and ethyl acetate. mdpi.comnih.gov A study on the related compound 2-chloroethyl isocyanate detailed a continuous liquid-liquid extraction platform using 2-methyl tetrahydrofuran (B95107) (2-MTHF) and water. nih.gov

Solid-phase extraction (SPE) is another technique that can be employed for sample cleanup and concentration of the analyte prior to chromatographic analysis. Various SPE sorbents and columns are commercially available for this purpose. vwr.com

Homogenization of the sample (if solid).

Enzymatic hydrolysis (if extracting from precursor-containing matrices).

Extraction with a suitable organic solvent (e.g., dichloromethane). mdpi.com

Washing and drying of the organic extract.

Concentration of the extract before analysis.

Environmental Fate and Ecotoxicological Considerations

Degradation in Environmental Matrices

The breakdown of 2-Chloroethyl isothiocyanate in the environment, whether in soil, water, or air, is a key factor in determining its persistence. This degradation can occur through biological processes (biodegradation) mediated by microorganisms or through abiotic processes such as hydrolysis (reaction with water) and photolysis (breakdown by light).